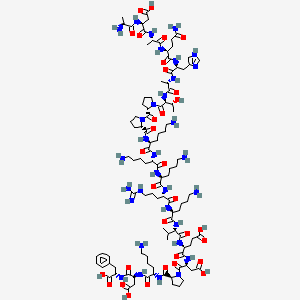
7-Aminoflunitrazepam-D7
Übersicht
Beschreibung
7-Aminoflunitrazepam-D7 is a deuterated analog of 7-aminoflunitrazepam, which is a major urinary metabolite of flunitrazepam. Flunitrazepam, commonly known by the trade name Rohypnol, is a benzodiazepine used for the treatment of severe insomnia and as a pre-anesthetic medication. The deuterated form, this compound, is primarily used as an internal standard in mass spectrometry for the quantification of 7-aminoflunitrazepam in biological samples .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminoflunitrazepam-D7 involves the incorporation of deuterium atoms into the molecular structure of 7-aminoflunitrazepam This is typically achieved through organic synthesis techniques and isotope labeling methodsThe final step involves the conversion of flunitrazepam to this compound through a series of chemical reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reagents to ensure the high purity and consistency of the final product. The compound is typically produced in liquid form, dissolved in acetonitrile, and packaged in ampules for use as a certified reference material .
Analyse Chemischer Reaktionen
Types of Reactions
7-Aminoflunitrazepam-D7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound. Substitution reactions can result in the formation of different substituted derivatives .
Wissenschaftliche Forschungsanwendungen
7-Aminoflunitrazepam-D7 has several scientific research applications, including:
Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of 7-aminoflunitrazepam in biological samples
Biology: Employed in forensic toxicology to detect the presence of flunitrazepam metabolites in biological specimens
Medicine: Utilized in clinical toxicology for monitoring drug levels in patients undergoing treatment with flunitrazepam
Industry: Applied in the development and validation of analytical methods for the detection of benzodiazepine metabolites in various matrices
Wirkmechanismus
The mechanism of action of 7-Aminoflunitrazepam-D7 is similar to that of flunitrazepam. It binds nonspecifically to benzodiazepine receptors, including BNZ1, which mediates sleep, and BNZ2, which affects muscle relaxation, anticonvulsant activity, motor coordination, and memory. The deuterated form is used primarily as an internal standard and does not exert pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Aminoclonazepam-D4: Another deuterated benzodiazepine metabolite used as an internal standard in mass spectrometry.
7-Aminonitrazepam: A non-deuterated analog used in similar applications.
Desalkylflurazepam: A metabolite of flurazepam used in forensic and clinical toxicology.
Uniqueness
7-Aminoflunitrazepam-D7 is unique due to its deuterium labeling, which enhances its stability and accuracy as an internal standard in mass spectrometry. This makes it particularly valuable in forensic and clinical applications where precise quantification of benzodiazepine metabolites is required .
Eigenschaften
IUPAC Name |
7-amino-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-20-14-7-6-10(18)8-12(14)16(19-9-15(20)21)11-4-2-3-5-13(11)17/h2-8H,9,18H2,1H3/i1D3,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCDLGUFORGHGY-AAYPNNLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)N)C([2H])([2H])[2H])F)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024711 | |
| Record name | 7-Aminoflunitrazepam-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879894-27-6 | |
| Record name | 7-Aminoflunitrazepam-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 879894-27-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,7,9,10-tetraacetyloxy-5,13-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl)methyl acetate](/img/structure/B593457.png)

![[(E)-octadec-9-enyl] 4-hydroxybenzoate](/img/structure/B593464.png)
![5,6-Dihydro-7,4-(azenometheno)benzo[d]isoxazole](/img/structure/B593465.png)








![3-Methylnaphtho[1,2-d]imidazole](/img/structure/B593477.png)

